![molecular formula C18H21NSe B14220013 Benzenemethanamine, N-[3-methyl-2-(phenylseleno)butylidene]- CAS No. 730907-43-4](/img/structure/B14220013.png)
Benzenemethanamine, N-[3-methyl-2-(phenylseleno)butylidene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, N-[3-methyl-2-(phenylseleno)butylidene]- is an organic compound with the molecular formula C18H21NSe This compound is characterized by the presence of a benzenemethanamine backbone with a 3-methyl-2-(phenylseleno)butylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-[3-methyl-2-(phenylseleno)butylidene]- typically involves the reaction of benzenemethanamine with a suitable aldehyde or ketone in the presence of a selenium-containing reagent. The reaction conditions often include:
Solvent: Common solvents used include ethanol, methanol, or dichloromethane.
Catalyst: Acidic or basic catalysts may be employed to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: Reaction times can vary from a few hours to overnight, depending on the specific conditions and reagents used.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-[3-methyl-2-(phenylseleno)butylidene]- can undergo various chemical reactions, including:
Oxidation: The selenium moiety can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The phenylseleno group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Selenoxides or selenones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives with different functional groups.
Scientific Research Applications
Benzenemethanamine, N-[3-methyl-2-(phenylseleno)butylidene]- has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: Studied for its potential biological activities, such as antioxidant or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-[3-methyl-2-(phenylseleno)butylidene]- involves its interaction with molecular targets and pathways in biological systems. The selenium moiety plays a crucial role in its activity, potentially through redox reactions or binding to specific proteins or enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, N-methyl-: Similar structure but lacks the selenium moiety.
Benzenemethanamine, 3-methyl-: Similar structure but lacks the selenium moiety and the butylidene substituent.
Uniqueness
Benzenemethanamine, N-[3-methyl-2-(phenylseleno)butylidene]- is unique due to the presence of the selenium moiety, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where selenium’s redox activity or binding affinity is advantageous.
Properties
CAS No. |
730907-43-4 |
|---|---|
Molecular Formula |
C18H21NSe |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
N-benzyl-3-methyl-2-phenylselanylbutan-1-imine |
InChI |
InChI=1S/C18H21NSe/c1-15(2)18(20-17-11-7-4-8-12-17)14-19-13-16-9-5-3-6-10-16/h3-12,14-15,18H,13H2,1-2H3 |
InChI Key |
XTRLTUCVHUSYLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C=NCC1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


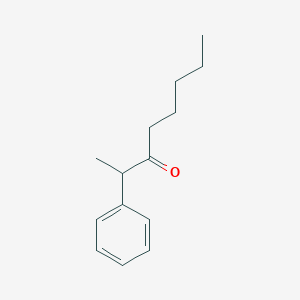
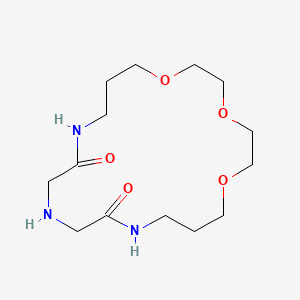
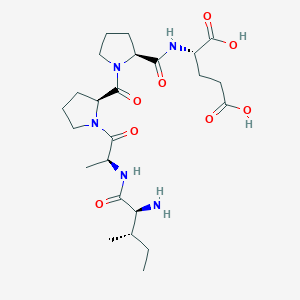
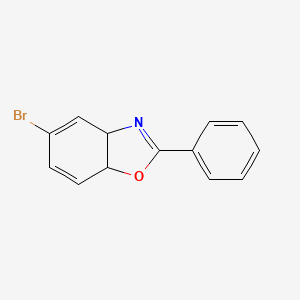

![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B14219966.png)

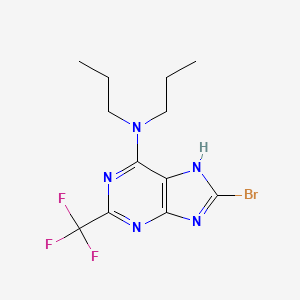

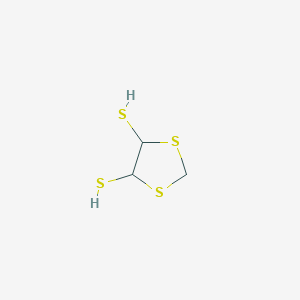

![5-[2-(4-Nitrophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14220025.png)
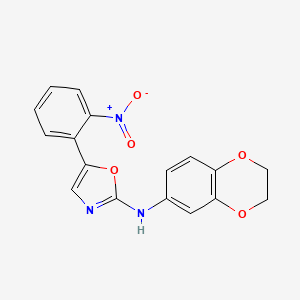
![Ethyl [2-(4-chlorophenyl)-1H-indol-3-yl]acetate](/img/structure/B14220041.png)
